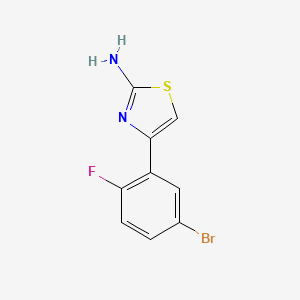![molecular formula C23H17Cl2NO4 B13539249 (R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)
(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a complex organic compound characterized by the presence of a dichlorophenyl group, a fluorenylmethoxycarbonyl group, and an aminoacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves multiple steps, starting with the preparation of the dichlorophenyl precursor. The fluorenylmethoxycarbonyl group is introduced through a series of protection and deprotection reactions, while the aminoacetic acid moiety is incorporated via amide bond formation. Common reagents used in these reactions include dichlorophenyl derivatives, fluorenylmethoxycarbonyl chloride, and amino acids. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Key considerations in industrial production include the selection of cost-effective reagents, efficient purification techniques, and adherence to safety and environmental regulations.
化学反応の分析
Types of Reactions
2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit enzyme activity or bind to receptor sites, altering cellular signaling and function.
類似化合物との比較
Similar Compounds
2-(2,3-dichlorophenyl)acetic acid: Lacks the fluorenylmethoxycarbonyl and amino groups, resulting in different chemical properties and applications.
2-(2,3-dichlorophenyl)-2-aminoacetic acid: Similar structure but without the fluorenylmethoxycarbonyl group, leading to variations in reactivity and biological activity.
2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid:
Uniqueness
The presence of the fluorenylmethoxycarbonyl group in 2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid distinguishes it from similar compounds, providing unique chemical properties and potential applications. This group can influence the compound’s stability, reactivity, and interactions with biological targets, making it a valuable molecule for research and development.
特性
分子式 |
C23H17Cl2NO4 |
|---|---|
分子量 |
442.3 g/mol |
IUPAC名 |
2-(2,3-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C23H17Cl2NO4/c24-19-11-5-10-17(20(19)25)21(22(27)28)26-23(29)30-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18,21H,12H2,(H,26,29)(H,27,28) |
InChIキー |
ORXMKSRXMOLMML-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=C(C(=CC=C4)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



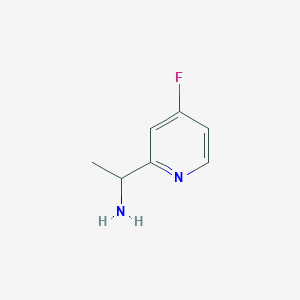
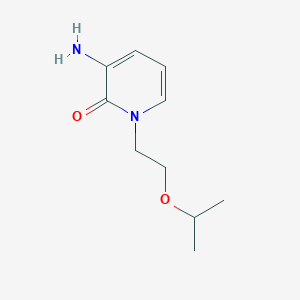
![cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B13539186.png)
![Tert-butyl 2-[(3-cyanophenyl)amino]acetate](/img/structure/B13539189.png)
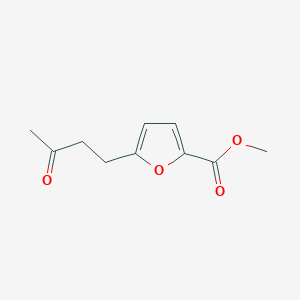
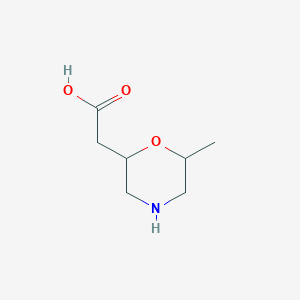
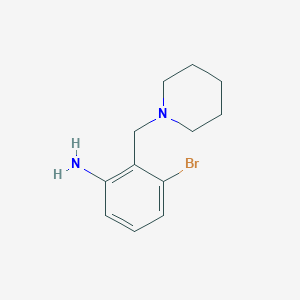


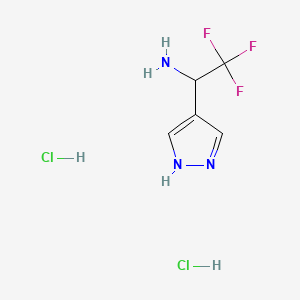
![[5-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B13539241.png)

